2-Chloro-N-quinolin-6-yl-acetamide
Description
Overview of Quinoline (B57606) Scaffold Significance in Medicinal Chemistry
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a renowned "privileged structure" in medicinal chemistry. researchgate.netorientjchem.org Its presence in a wide array of natural products and synthetic drugs underscores its therapeutic importance. rsc.org Historically, quinoline derivatives have been at the forefront of treating infectious diseases, most notably malaria, with quinine (B1679958) being a landmark discovery. researchgate.netmmv.orgglobalresearchonline.net The development of synthetic quinolines like chloroquine (B1663885) further solidified their role in global health. mmv.orgglobalresearchonline.net
Beyond antimalarials, the quinoline nucleus is a key component in drugs with diverse pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. orientjchem.orgrsc.org Its ability to intercalate with DNA, inhibit key enzymes, and interact with various receptors makes it a versatile platform for drug design. orientjchem.org The structural rigidity and aromatic nature of the quinoline ring provide a defined orientation for substituent groups, allowing for precise structure-activity relationship (SAR) studies. orientjchem.org
Acetamide (B32628) Moiety as a Privileged Structure in Bioactive Molecules
The acetamide moiety (-NHC(O)CH₃) is another fundamental building block in the design of bioactive molecules. Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets such as enzymes and receptors. ijpsr.info This characteristic is crucial for the molecular recognition and binding affinity of many drugs.
Acetamide derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. ijpsr.info The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a classic example of a simple yet effective N-arylacetamide. ucdavis.educutm.ac.in The acetamide group can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. ijpsr.info
Rationale for Investigating 2-Chloro-N-quinolin-6-yl-acetamide as a Core Structure for Academic Research
The investigation of this compound as a core structure in academic research is driven by a compelling scientific rationale. This hybrid molecule serves as a versatile scaffold for the synthesis of diverse compound libraries, enabling the exploration of new chemical space and the identification of novel bioactive agents.
The rationale can be broken down into several key points:
Synergistic Bioactivity: The combination of the quinoline and acetamide moieties offers the potential for synergistic or additive pharmacological effects. Researchers hypothesize that by linking these two privileged structures, they can develop compounds with enhanced or novel biological activities that are not observed with either fragment alone.
Versatile Synthetic Handle: The presence of a chloro-substituent on the acetamide group provides a reactive handle for a variety of chemical transformations. researchgate.net This allows for the straightforward introduction of different functional groups, leading to the generation of a large number of derivatives for structure-activity relationship (SAR) studies.
Scaffold for Diverse Biological Targets: Given the broad biological activities associated with both quinoline and acetamide derivatives, this compound is an attractive starting point for targeting a wide range of biological pathways and disease states. Research has already shown that derivatives of this scaffold can exhibit antimycobacterial, antiviral, and kinase inhibitory activities.
Exploration of Structure-Activity Relationships: The systematic modification of the this compound core allows researchers to probe the specific structural requirements for activity against different biological targets. This fundamental research is crucial for the rational design of more potent and selective drug candidates.
Brief Historical Context of Related N-Arylacetamides and Quinoline Derivatives in Research
The historical development of both N-arylacetamides and quinoline derivatives has laid a rich foundation for the contemporary investigation of hybrid compounds like this compound.
The story of N-arylacetamides in medicinal chemistry gained significant momentum in the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide. ucdavis.edunih.gov This discovery, though serendipitous, paved the way for the development of less toxic derivatives like phenacetin (B1679774) and, eventually, paracetamol, which remains one of the most widely used over-the-counter medications today. ucdavis.educutm.ac.in This historical trajectory highlights the enduring value of the N-arylacetamide scaffold in the development of safe and effective therapeutic agents.
The history of quinoline derivatives in research is equally profound, with its origins deeply rooted in the fight against malaria. The isolation of quinine from cinchona bark in the early 19th century marked a turning point in the treatment of this devastating disease. researchgate.netglobalresearchonline.net The subsequent development of synthetic quinolines, such as pamaquine (B1678364) and chloroquine in the 1920s and 1930s, was a major triumph of medicinal chemistry and provided crucial tools for malaria control for decades. globalresearchonline.netpharmaguideline.com The continuous emergence of drug-resistant malaria parasites has fueled ongoing research into novel quinoline-based therapies. researchgate.net
Detailed Research Findings
Recent academic research has focused on synthesizing and evaluating derivatives of the this compound scaffold for various therapeutic applications. These studies have provided valuable insights into the structure-activity relationships of this class of compounds.
Antimycobacterial Activity
A study focused on the development of novel antimycobacterial agents utilized a scaffold hopping approach to design 2-(quinolin-4-yloxy)acetamides, which are structurally related to this compound. The synthesized compounds demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov
| Compound | Substituent | MIC (μM) vs. M. tuberculosis H37Rv |
| 8a | 4-trifluoromethoxy-phenyl | ≤ 0.02 |
| 8b | 4-chloro-phenyl | ≤ 0.02 |
| 8c | 4-fluoro-phenyl | ≤ 0.02 |
| 8j | 3,4-dichloro-phenyl | ≤ 0.02 |
| 10a | 4-trifluoromethoxy-phenyl (with methylene (B1212753) spacer) | 8.6 |
| 10b | 4-chloro-phenyl (with methylene spacer) | 2.1 |
| 10c | 4-fluoro-phenyl (with methylene spacer) | 4.3 |
Data sourced from: Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. nih.gov
The data clearly indicates that direct attachment of the substituted phenyl ring to the acetamide nitrogen is crucial for high potency, as the introduction of a methylene spacer in compounds 10a-c led to a significant decrease in activity.
Antiviral Activity
In the quest for new antiviral agents against Enterovirus D68 (EV-D68), researchers synthesized a series of quinoline analogues. While not direct derivatives of this compound, these studies on N-(quinolin-6-yl)phenyl acetamide derivatives provide valuable SAR data for this scaffold. nih.gov
| Compound | R² Substituent | R³ Substituent | Antiviral Activity (IC₅₀, μM) |
| 19 | CF₃ | 4-F-phenyl | 0.04 |
| 56 | C₂H₅ | 4-acetamido-phenyl | >10 |
Data sourced from: Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. nih.gov
These findings suggest that the nature of the substituent at the R² position of a related quinoline core and the substitution pattern on the N-phenyl ring significantly influence the antiviral potency.
Kinase Inhibitory Activity
A virtual screening study identified 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide as a potential inhibitor of Bruton's tyrosine kinase (BTK), a target for immunomodulatory therapies. acs.org This highlights the potential of N-quinolinyl acetamide derivatives in the field of kinase inhibition. Further lead optimization led to a more potent analogue.
| Compound | Structure | Docking Score (kcal/mol) |
| L2 | 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide | -8.40 |
| L2-a | (z)-N-(1-fluoro-2-(quinoline-3-yl)vinyl)-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | -9.62 |
Data sourced from: In Silico Investigation of BTK as a Potent Immunomodulatory Target: Exploring Novel Therapeutic Approaches for Multiple Sclerosis. acs.org
The improved docking score of the optimized lead candidate L2-a suggests that modifications to the acetamide portion can significantly enhance the binding affinity to the target kinase.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-quinolin-6-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJEPGWKAUPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N Quinolin 6 Yl Acetamide
Synthetic Routes to 2-Chloro-N-quinolin-6-yl-acetamide
The synthesis of this compound is a multi-step process that hinges on the successful preparation of its core components and the efficient formation of the crucial amide linkage.
Preparation of Key Quinolin-6-amine Precursors
The primary precursor for the target compound is quinolin-6-amine. A common and effective method for synthesizing the quinoline (B57606) scaffold is the Skraup synthesis. researchgate.net This process typically involves the reaction of an aniline derivative with glycerol in the presence of an oxidizing agent and sulfuric acid. guidechem.comgoogle.com
For the synthesis of quinolin-6-amine, the process starts with 4-nitroaniline and glycerol. guidechem.com The Skraup reaction, using an iodine/potassium iodide system as the oxidant, yields 6-nitroquinoline. guidechem.com Subsequently, the nitro group of 6-nitroquinoline is reduced to an amine to produce the key intermediate, quinolin-6-amine. guidechem.com This reduction can be achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrazine hydrate. guidechem.com This two-step approach provides a reliable route to quinolin-6-amine, which is a critical building block for numerous derivatives. guidechem.com
Table 1: Synthesis of Quinolin-6-amine Precursor
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 1. Skraup Reaction | 4-nitroaniline, Glycerol | Concentrated H₂SO₄, I₂/KI, Heat to 135°C | 6-Nitroquinoline | 75% | ≥95% |
| 2. Reduction | 6-Nitroquinoline | 80% Hydrazine hydrate, 10% Pd/C, Ethanol | Quinolin-6-amine | 71% | - |
Data compiled from a representative synthetic procedure. guidechem.com
Amide Bond Formation via Acylation Reactions
The formation of this compound is achieved through an acylation reaction between quinolin-6-amine and chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. chegg.com The lone pair of electrons on the nitrogen atom of the quinolin-6-amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. chegg.comumass.edu The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms (one on the carbonyl and one on the alpha-carbon). umass.edu
This reaction typically proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond. chegg.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. researchgate.netresearchgate.net
Optimized Synthetic Strategies for Improved Yield and Purity
Several strategies can be employed to optimize the synthesis of N-aryl chloroacetamides, focusing on reaction conditions such as the choice of base and solvent. sphinxsai.com While various bases like triethylamine (TEA) and potassium carbonate have been used, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven to be particularly effective. researchgate.netsphinxsai.com
The use of DBU in a solvent like tetrahydrofuran (THF) at room temperature can lead to high yields (75-95%) in relatively short reaction times (3-6 hours). researchgate.netsphinxsai.com This method often avoids the need for column chromatography, as the product can be isolated by simple precipitation and filtration. researchgate.net Maintaining a low temperature (e.g., 0-5°C) during the addition of chloroacetyl chloride is also a common practice to control the exothermic nature of the reaction. sphinxsai.commdpi.com
Table 2: Comparison of Reaction Conditions for N-Aryl Chloroacetamide Synthesis
| Base | Solvent | Temperature | Typical Reaction Time | Advantages |
|---|---|---|---|---|
| Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to Room Temp. | 20 hours | Common, readily available reagents. mdpi.com |
| Sodium Acetate | Acetic Acid | Ice bath to Room Temp. | ~1 hour | Simple workup. nih.gov |
| DBU | Tetrahydrofuran (THF) | Room Temp. | 3-6 hours | High yields, facile one-pot process, simple purification. researchgate.netsphinxsai.com |
This table presents a summary of various reported methodologies for similar compounds.
Chemical Reactivity of the Chloromethyl Moiety
The chloromethyl group (-CH₂Cl) in this compound is the primary site of its chemical reactivity. This moiety makes the compound an excellent substrate for a variety of chemical transformations.
Nucleophilic Substitution Reactions for Diverse Functionalization
The α-haloamide structure is well-established as a suitable electrophile for reactions with various nucleophiles. nih.govbohrium.com The presence of the adjacent electron-withdrawing amide carbonyl group increases the polarity of the carbon-chlorine bond, rendering the α-carbon electron-deficient and highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity allows for the facile displacement of the chlorine atom in bimolecular nucleophilic substitution (Sₙ2) reactions. umass.edu A wide array of nucleophiles, including those centered on nitrogen, oxygen, and sulfur, can be used to introduce diverse functional groups at this position, making α-chloro amides versatile synthetic intermediates. researchgate.netnih.gov
The reaction of this compound with nitrogen-containing nucleophiles is a powerful method for constructing more complex molecules and various heterocyclic systems. researchgate.net The electrophilic α-carbon readily reacts with primary and secondary amines, hydrazines, and other nitrogenous compounds.
For example, similar N-substituted 2-chloroacetamides have been shown to react with:
Amines: Alkylation of primary or secondary amines leads to the formation of a new carbon-nitrogen bond, displacing the chlorine atom. This is a fundamental transformation for building more complex structures. researchgate.net
Hydrazines: Reaction with hydrazine derivatives can furnish hydrazinylacetamide compounds, which can be valuable intermediates for further cyclization reactions. nih.gov
Heterocyclic Amines: Nitrogen atoms within heterocyclic rings can also act as nucleophiles. For instance, the alkylation of piperazine derivatives with N-aryl-2-chloroacetamides has been used to synthesize new compounds. researchgate.net
These reactions underscore the utility of the chloromethyl moiety as a reactive handle for molecular elaboration, allowing for the introduction of various nitrogen-containing functionalities and the construction of diverse chemical scaffolds.
Table 3: Examples of Reactions with Nitrogen Nucleophiles
| N-Aryl-2-chloroacetamide Derivative | Nitrogen Nucleophile | Product Type |
|---|---|---|
| 2-chloro-N-(substituted)acetamide | Hydrazinoquinazoline | Hydrazinylacetamide derivative nih.gov |
| 2-chloro-N-arylacetamide | 7-chloro-4-piperazin-1-yl-quinoline | N-substituted piperazinyl-quinoline researchgate.net |
| N-(2,6-dimethylphenyl)-chloroacetamide | Diethylamine | N,N-diethyl-2-((2,6-dimethylphenyl)amino)acetamide (Lidocaine synthesis) umass.edu |
This table illustrates the types of products that can be formed from the reaction of related α-chloro amides with nitrogen nucleophiles.
Reactions with Sulfur-Containing Nucleophiles
The chloroacetamide moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of sulfur-containing reagents. This reactivity is frequently exploited for the construction of sulfur-containing heterocyclic systems, which are of significant interest in medicinal chemistry. While specific examples involving this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous N-aryl-2-chloroacetamides.
One of the most common transformations is the Hantzsch thiazole synthesis and its variations, where the chloroacetamide reacts with a thioamide, such as thiourea, to form a thiazole ring. The reaction of N-aryl-2-chloroacetamides with thiourea typically proceeds by initial S-alkylation to form an isothiouronium salt, which then undergoes intramolecular cyclization and dehydration to yield 2-amino-N-arylacetamides.
Furthermore, reactions with other sulfur nucleophiles, such as thiols and dithiocarbamates, are expected to proceed via a straightforward SN2 mechanism, displacing the chloride to form the corresponding thioethers. These reactions are often carried out in the presence of a base to deprotonate the sulfur nucleophile, thereby increasing its reactivity. For instance, the reaction with sodium thiomethoxide would yield 2-(methylthio)-N-quinolin-6-yl-acetamide, while reaction with potassium thioacetate would produce S-(2-oxo-2-(quinolin-6-ylamino)ethyl) ethanethioate.
The following table summarizes the expected products from the reaction of this compound with various sulfur-containing nucleophiles based on the known reactivity of similar chloroacetamides.
| Sulfur Nucleophile | Reagent Example | Expected Product |
| Thiourea | Thiourea | 2-Amino-N-(quinolin-6-yl)thiazol-5-yl)acetamide |
| Thiolate | Sodium thiomethoxide | 2-(Methylthio)-N-quinolin-6-yl-acetamide |
| Thioacetate | Potassium thioacetate | S-(2-Oxo-2-(quinolin-6-ylamino)ethyl) ethanethioate |
Reactions with Oxygen-Containing Nucleophiles
Similar to sulfur nucleophiles, oxygen-containing nucleophiles readily react with this compound to form ethers and esters. The Williamson ether synthesis, for example, can be applied by reacting the chloroacetamide with alkoxides or phenoxides. The reaction with sodium phenoxide would yield 2-phenoxy-N-quinolin-6-yl-acetamide. These reactions are typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 displacement of the chloride ion.
Carboxylate salts can also act as nucleophiles, leading to the formation of ester derivatives. For example, the reaction with sodium acetate would produce 2-oxo-2-(quinolin-6-ylamino)ethyl acetate. The reactivity of the chloroacetamide with oxygen nucleophiles is a valuable tool for introducing a variety of functional groups, which can be used to modulate the physicochemical properties of the molecule.
The table below illustrates the expected products from the reaction of this compound with representative oxygen-containing nucleophiles.
| Oxygen Nucleophile | Reagent Example | Expected Product |
| Phenoxide | Sodium phenoxide | 2-Phenoxy-N-quinolin-6-yl-acetamide |
| Carboxylate | Sodium acetate | 2-Oxo-2-(quinolin-6-ylamino)ethyl acetate |
| Alcohol | Ethanol (with base) | 2-Ethoxy-N-quinolin-6-yl-acetamide |
Intramolecular Cyclization Reactions and Heterocyclic Ring Formation
The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions can be designed to occur by utilizing the nucleophilicity of the quinoline ring nitrogens or by introducing a nucleophilic group that can subsequently react with the electrophilic chloroacetyl group.
One potential pathway involves the intramolecular Friedel-Crafts reaction, where the chloroacetyl group acylates the quinoline ring, although this typically requires harsh conditions and is less common for this type of substrate. A more plausible approach is the introduction of a nucleophile at a position on the quinoline ring that is sterically favorable for cyclization.
For instance, if a hydroxyl or amino group were present at the 5- or 7-position of the quinoline ring, an intramolecular Williamson ether or amine alkylation could occur, respectively, leading to the formation of a new fused ring system. The synthesis of various quinoline-fused heterocycles, such as pyrimidoquinolines and indoloquinolines, often involves multistep sequences where an initial intermolecular reaction is followed by an intramolecular cyclization. nih.govnih.govrsc.org While direct intramolecular cyclization of this compound itself is not widely reported, its structure serves as a versatile scaffold for the design of precursors to more complex, fused heterocyclic systems. tandfonline.comtandfonline.com
Modifications and Transformations of the Quinoline Core
The quinoline ring of this compound is an aromatic system that can undergo various chemical transformations, allowing for further diversification of the molecule's structure. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for quinoline derivatives, although the position of substitution is directed by the existing substituents. The acetamido group at the 6-position is an activating, ortho-, para-directing group, which would favor substitution at the 5- and 7-positions of the quinoline ring.
Recent advances in C-H activation chemistry provide powerful tools for the direct functionalization of the quinoline core. nih.gov Palladium-catalyzed C-H activation has been used for the arylation of 8-aminoquinoline derivatives, and similar strategies could potentially be applied to the 6-acetamidoquinoline scaffold. nih.gov For example, direct C-H halogenation of 8-aminoquinoline amides has been achieved using sodium halides in the presence of an oxidizing agent, suggesting that the 5- and 7-positions of the quinoline ring in this compound could be selectively halogenated. rsc.org
Transformations of the 6-acetamido group itself are also possible. Hydrolysis of the amide under acidic or basic conditions would yield 6-aminoquinoline, a versatile intermediate for further derivatization. researchgate.net The amino group can then be diazotized and converted to a variety of other functional groups via Sandmeyer-type reactions.
Derivatization Strategies for Structural Elucidation and Biological Probing
Derivatization of this compound is a key strategy for confirming its structure and for developing tools for biological investigations. The reactive chloroacetyl group is an ideal handle for introducing various tags, such as fluorophores, biotin, or spin labels, which can be used to study the interactions of the molecule with biological targets.
A prominent example of derivatization of the parent 6-aminoquinoline is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a pre-column derivatizing agent for the analysis of amino acids by high-performance liquid chromatography (HPLC). waters.comnih.govnih.govmdpi.com This highlights the utility of the 6-aminoquinoline scaffold in developing sensitive analytical methods. The amino group of 6-aminoquinoline, obtained from the hydrolysis of this compound, can be reacted with a wide range of reagents to generate a library of derivatives for structure-activity relationship (SAR) studies.
Furthermore, the displacement of the chlorine atom with different nucleophiles, as discussed in sections 2.2.1.2 and 2.2.1.3, provides a straightforward method for generating a diverse set of analogs for biological screening. For instance, the synthesis of a series of N-(quinolin-8-yl)acetamide derivatives has been reported for the evaluation of their antimycobacterial activity. researchgate.net A similar approach could be applied to the 6-substituted isomer to explore its biological potential.
The following table outlines potential derivatization strategies for this compound and their applications.
| Derivatization Strategy | Reagents/Conditions | Application |
| Amine Substitution | Various primary and secondary amines | Generation of a library of analogs for SAR studies |
| Fluorescent Labeling | Fluorescent amine or thiol | Synthesis of fluorescent probes for biological imaging |
| Biotinylation | Biotin-thiol | Creation of affinity probes for target identification |
| Hydrolysis and Re-acylation | 1. Acid or base hydrolysis2. Various acyl chlorides or anhydrides | Exploration of the role of the acetamido group in biological activity |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Structural Modifications of 2-Chloro-N-quinolin-6-yl-acetamide
Systematic modifications are crucial for optimizing lead compounds in drug discovery. For the this compound scaffold, this involves exploring the chemical space around its core structure to identify substitutions that enhance desired biological effects.
The quinoline (B57606) core is a prevalent heterocycle in medicinal chemistry, and its substitution pattern significantly influences its pharmacological profile. nih.govnih.govnih.gov Alterations to the benzene (B151609) portion of the quinoline ring of this compound can modulate its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research on related quinoline derivatives indicates that the position and nature of substituents are critical. For instance, in a series of quinoline-carbonitrile derivatives, varying substituents at the 6-position, where the acetamide (B32628) group is located in the title compound, showed a biological preference for a methoxy (B1213986) group over a methyl group or no substitution at all. nih.gov In another study on quinoline-imidazole hybrids, the presence of an electron-donating methoxy group at position-2 enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov This suggests that the electronic properties of substituents on the quinoline ring play a pivotal role in its biological function. The introduction of bulky groups may also sterically hinder binding to a target protein. nih.gov
Table 1: Effect of Quinoline Ring Substituents on Biological Activity in Analogous Systems
| Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| Position 6 | Methoxy (-OCH₃) | Increased inhibition zone compared to methyl | nih.gov |
| Position 6 | Methyl (-CH₃) | Less active than methoxy-substituted analog | nih.gov |
| Position 2 | Methoxy (-OCH₃) | Enhanced antimalarial activity | nih.gov |
| Position 2 | Chloro (-Cl) | Loss of antimalarial activity | nih.gov |
In related systems, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, the acetamide core is essential for maintaining activity. mdpi.com Variations could include changing the length of the alkyl chain (e.g., from acetamide to propionamide), which would alter the distance between the quinoline and the terminal halogen. Furthermore, the amide bond itself can be a key interaction point, forming hydrogen bonds with target residues. rsc.org The introduction of substituents on the alpha-carbon of the acetamide group could also introduce chirality and new steric interactions.
The terminal chlorine atom is a key feature of this compound, contributing to the molecule's reactivity and lipophilicity. The chloroacetyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity is a double-edged sword, as it can lead to potent, irreversible inhibition of a target, but also potential off-target effects.
Replacing chlorine with other halogens (fluorine, bromine, iodine) can fine-tune the compound's reactivity and physical properties. Generally, the reactivity of the C-X bond towards nucleophilic substitution decreases in the order I > Br > Cl > F. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, a 2-chloro-6-fluoro analog was found to be potent, indicating that specific halogen substitution patterns can be beneficial. mdpi.com In another study, replacing a critical 4-chloro group with hydrogen resulted in a significant loss of activity, highlighting the essential role of the halogen in that particular scaffold. mdpi.com
Table 2: Comparative Effects of Halogen Substitution in Analogous Scaffolds
| Original Halogen | Replacement Halogen/Group | Resulting Activity | Reference |
|---|---|---|---|
| 4-Chloro | Hydrogen | Weakly active (loss of potency) | mdpi.com |
| Unsubstituted | 2-Chloro | Improved potency | mdpi.com |
| Unsubstituted | 4-Chloro | Improved potency | mdpi.com |
| Unsubstituted | 2,6-Difluoro | ~3-fold improvement in potency | mdpi.com |
Comparative SAR Analysis with Related Quinoline and Isoquinoline Acetamides
To better understand the SAR of this compound, it is useful to compare it with its structural isomers and related heterocyclic systems.
The specific attachment point of the N-acetamide group to the quinoline ring is a critical determinant of biological activity. Moving the substituent from position 6 to other positions (e.g., 2, 3, 4, or 8) would create a series of positional isomers with distinct electronic and steric profiles. For example, attaching the group at position 2 or 4 places it on the pyridine (B92270) part of the ring system, while attachment at positions 5, 6, 7, or 8 places it on the benzene ring. This fundamentally alters the molecule's properties, such as basicity. researchgate.net
Studies on mannose-quinoline conjugates have shown that the biological activity of positional isomers can vary significantly. rsc.org Specific regioisomers exhibited potent antibacterial or antiproliferative activity while others were inactive, demonstrating that the spatial arrangement of interacting moieties is crucial for biological function. rsc.org Similarly, in a study of N-(quinolin-3-yl) acetamide derivatives, the position-3 linkage was found to be important for interaction with the BTK kinase domain. acs.org This underscores the importance of the substitution pattern on the quinoline nucleus for directing biological interactions.
Saturation of the quinoline ring to form a 1,2,3,4-tetrahydroquinoline (B108954) (THQ) analogue dramatically changes the molecule's geometry from planar to a more flexible, three-dimensional structure. This has profound implications for SAR. The nitrogen atom in a THQ is no longer part of an aromatic system and becomes a more basic secondary amine. researchgate.netmdpi.com
SAR studies on THQ derivatives have shown that this scaffold is a valuable pharmacophore. rsc.orgmdpi.com For instance, in a series of THQ analogs designed as HIV-1 reverse transcriptase inhibitors, the nitrogen of the acetamide group was found to form a key hydrogen bond, and the dimethoxy-substituted THQ portion made important hydrophobic contacts. rsc.org The introduction of specific substituents on the THQ ring can lead to potent inhibitors for various targets. mdpi.com The increased conformational flexibility of the THQ ring compared to the rigid quinoline ring allows for different binding modes and can be exploited in molecular design to achieve better target complementarity. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Quinoline |
| Isoquinoline |
| 1,2,3,4-Tetrahydroquinoline |
| 2-Chloro-N-quinolin-3-yl-acetamide |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide |
| Mannose-quinoline conjugates |
| Quinoline-carbonitrile derivatives |
| Quinoline-imidazole hybrids |
| 2-Chloro-6-fluoro analog of 2-aryloxy-N-(pyrimidin-5-yl)acetamide |
| 4-Chloro analog of 2-aryloxy-N-(pyrimidin-5-yl)acetamide |
| 2,6-Difluoro analog of 2-aryloxy-N-(pyrimidin-5-yl)acetamide |
| HIV-1 reverse transcriptase inhibitors |
| N-(quinolin-3-yl) acetamide |
Elucidation of Critical Pharmacophoric Features for the Biological Activity of this compound
The identification of key pharmacophoric features is a cornerstone in the field of medicinal chemistry, providing a molecular-level understanding of a compound's interaction with its biological target. This knowledge is instrumental in guiding the rational design of new, more potent, and selective analogs. For the compound this compound, a comprehensive analysis of its structure-activity relationships (SAR) is crucial to delineate the structural components essential for its biological effects.
While direct and detailed SAR studies exclusively focused on this compound are not extensively available in the public domain, analysis of structurally related quinoline-based compounds allows for the postulation of a hypothetical pharmacophore model. This model is constructed based on the recurring structural motifs known to be important for the biological activity of similar chemical entities.
The proposed key pharmacophoric features for this compound and its derivatives generally include:
A Hydrogen Bond Donor: The amide (N-H) group is a critical hydrogen bond donor, likely interacting with a hydrogen bond acceptor on the target protein, such as the backbone carbonyl of an amino acid residue.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the acetamide moiety serves as a primary hydrogen bond acceptor, potentially forming a hydrogen bond with an N-H group or other hydrogen bond donor on the biological target.
An Aromatic Ring System: The quinoline ring system provides a large, flat, and hydrophobic surface that can engage in π-π stacking or hydrophobic interactions within a corresponding pocket of the target protein. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor.
These features, in a specific three-dimensional arrangement, are thought to be essential for the molecular recognition and biological activity of this class of compounds.
In Vitro Biological Evaluation and Mechanistic Investigations of 2 Chloro N Quinolin 6 Yl Acetamide Analogues
Antimicrobial Activity Studies (In Vitro)
The antimicrobial potential of 2-Chloro-N-quinolin-6-yl-acetamide and its analogues has been a subject of considerable investigation. These studies have explored their efficacy against a range of bacteria and fungi, providing valuable data on their spectrum of activity.
Broad-Spectrum Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus)
Derivatives of quinoline-2-one acetamide (B32628) have been synthesized and evaluated for their antibacterial properties against several Gram-positive pathogens, including Staphylococcus aureus. researchgate.net In one study, O-substituted quinolin-2-one acetamides demonstrated moderate activity against S. aureus, among other bacteria. researchgate.net This suggests that the nature of the substitution on the quinoline (B57606) core is a critical determinant of antibacterial potency.
Further research into quinoline-2-one derivatives has identified compounds with significant antibacterial action against multidrug-resistant Gram-positive strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, certain analogues exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 μg/mL against MRSA. nih.gov The presence and position of substituents, like chlorine, on the quinoline ring have been shown to substantially influence the antibacterial efficacy. nih.gov
Interactive Table: Antibacterial Activity of Quinolone-2-one Derivatives Against S. aureus
| Compound | Modification | Target Strain | MIC (μg/mL) | Source |
|---|---|---|---|---|
| O-substituted quinolin-2-one acetamide | O-substitution | S. aureus | Moderate Activity | researchgate.net |
| Compound 6c | R¹ = Cl, R² = H | MRSA | 0.75 | nih.gov |
| Compound 6l | R¹ = Cl, R² = Cl | MRSA | 1.50 | nih.gov |
| Compound 6o | R¹ = Cl, R² = Br | MRSA | 2.50 | nih.gov |
Broad-Spectrum Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli)
The antibacterial evaluation of quinoline acetamide analogues has also extended to Gram-negative bacteria like Escherichia coli. O-substituted quinolin-2-one acetamides have shown moderate activity against E. coli in disc diffusion assays. researchgate.net Acetamide derivatives, in general, are recognized for their broad-range antibacterial actions. nih.gov
Fluorinated analogues of related compounds have demonstrated considerable in vitro activity against a broad spectrum of chloramphenicol-resistant, Gram-negative bacteria, including strains of E. coli. nih.gov This highlights the potential for enhancing the activity of acetamide-based compounds through specific chemical modifications.
Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)
The antifungal properties of chloro-acetamide derivatives have been investigated against clinically relevant fungi. 2-chloro-N-phenylacetamide, a related compound, has demonstrated antifungal activity against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.br The compound inhibited fungal growth with MICs ranging from 128 to 256 µg/mL and also disrupted biofilm formation. scielo.br The presence of a chloro atom appears to enhance the antimicrobial activity of acetamide molecules. mdpi.com
Similarly, 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains, with MICs ranging from 16 to 256 μg/mL. scielo.br While some azole antifungals are primarily fungistatic, they can be fungicidal at clinically relevant concentrations against some strains of Aspergillus niger. nih.gov
Interactive Table: Antifungal Activity of 2-chloro-N-phenylacetamide
| Compound | Target Fungus | MIC Range (µg/mL) | MFC Range (µg/mL) | Source |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide | C. albicans | 128 - 256 | 512 - 1024 | scielo.br |
| 2-chloro-N-phenylacetamide | C. parapsilosis | 128 - 256 | 512 - 1024 | scielo.br |
Mechanistic Insights into Antimicrobial Action: Inhibition of Bacterial DNA Synthesis (e.g., DNA Gyrase, Topoisomerase IV)
Quinolones, the parent class of compounds, are well-established inhibitors of bacterial DNA synthesis. nih.gov They target two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. researchgate.netyoutube.com These enzymes are crucial for removing the positive superhelical twists that accumulate ahead of the replication fork during DNA replication. youtube.com
The mechanism of action involves the quinolone molecule binding to the complex of the enzyme and DNA, stabilizing it. youtube.comumn.edu This stabilization traps the enzyme on the DNA, leading to breaks in the DNA strands, which are ultimately fatal to the bacterium. youtube.comumn.edu Specifically, quinolones trap gyrase-DNA and topoisomerase IV-DNA complexes, which reversibly inhibits DNA synthesis and halts bacterial growth. nih.gov At higher concentrations, this leads to the release of double-strand DNA breaks, causing cell death. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in some Gram-positive bacteria, topoisomerase IV is the primary target. nih.govnih.gov
Anticancer and Antiproliferative Activity Studies (In Vitro)
In addition to their antimicrobial properties, quinoline-based compounds have been extensively studied for their potential as anticancer agents. The cytotoxic effects of this compound analogues have been evaluated against a variety of cancer cell lines.
Cytotoxic Effects on Various Cancer Cell Lines (e.g., HepG2, MCF-7, HL-60, COLO 205, HOP-92, U251)
Research has demonstrated the cytotoxic potential of quinoline derivatives against several human cancer cell lines. For instance, new amide derivatives of 4-anilino-quinoline have been synthesized and tested against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. asianpubs.org One compound, in particular, showed potent cytotoxic activity against HepG2 and MCF-7 cells with IC50 values of 2.09 and 4.63 μg/mL, respectively. asianpubs.org
Phenoxyacetamide derivatives have also been screened for their cytotoxic activity, with some showing significant efficacy against MCF-7 and HepG2 cells. nih.gov Furthermore, certain plastoquinone (B1678516) analogues exhibited notable antiproliferative activity against HCT-116 colorectal cancer and MCF-7 breast cancer cells, with one compound demonstrating an IC50 of 6.06 ± 3.09 μM against MCF-7 cells. nih.gov The National Cancer Institute (NCI) has evaluated some of these analogues against a panel of 60 human tumor cell lines, with results reported in terms of percent growth inhibition. nih.gov These studies often use the MTT assay to determine the growth-inhibitory effects on cancer cell lines like HepG2. researchgate.net
Interactive Table: Cytotoxic Activity of Quinoline and Acetamide Derivatives
| Compound/Analogue | Cancer Cell Line | IC50 Value (μg/mL) | Source |
|---|---|---|---|
| 7-Chloro-4-anilino-quinoline amide derivative (5g) | HepG2 | 2.09 | asianpubs.org |
| 7-Chloro-4-anilino-quinoline amide derivative (5g) | MCF-7 | 4.63 | asianpubs.org |
| 7-Chloro-4-anilino-quinoline amide derivative (5e) | HepG2, SK-LU-1, MCF-7 | 5-10 | asianpubs.org |
| Plastoquinone Analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 μM | nih.gov |
Investigations into Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Several quinoline-based acetamide analogues have demonstrated the ability to trigger this pathway in cancer cell lines.
Notably, a novel derivative of tetrahydrobenzo(g)imidazo[α-1,2]quinoline, compound 5c, has shown a potent cytotoxic effect on the U-87MG glioblastoma multiforme cell line. acs.org This compound induced apoptosis in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 11.91 µM. acs.org Further studies with other quinoline derivatives, such as 7-Chloro-(4-thioalkylquinoline) analogues, have also confirmed their capacity to induce apoptosis. asm.org The pro-apoptotic activity is a recurring theme among biologically active quinoline compounds. For instance, quinoline-based N-hydroxycinnamamides designed as histone deacetylase (HDAC) inhibitors were also found to promote cell apoptosis in vitro. nih.gov Similarly, certain kinase inhibitors with a quinoline structure, like SU5614, are known to reduce cell proliferation by inducing apoptosis.
Interference with Cell Cycle Regulation
The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle is a key strategy in cancer therapy. Analogues of this compound have been shown to interfere with this fundamental process.
The same tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivative (5c) that induces apoptosis in glioblastoma cells also impacts cell cycle progression. acs.org Flow cytometry analysis revealed that treatment with this compound led to a significant accumulation of cells in the sub-G1 and super-G2 phases of the cell cycle, indicating cell cycle arrest at these checkpoints. acs.org Other studies on different quinoline structures have reported similar effects. For example, at high concentrations, certain 4-thioalkylquinoline derivatives cause an accumulation of cells in the G0/G1 phase. researchgate.net Furthermore, novel bis-quinoline compounds developed as DNA methyltransferase (DNMT) inhibitors have demonstrated the ability to block the cell cycle in either the G1 or G2/M phases in osteosarcoma cells. mdpi.com This interference with the cell division process is a crucial component of their anticancer activity.
Inhibition of Specific Kinases (e.g., VEGFR-2, c-KIT Kinase, Protein CK2 Kinase)
Kinases are enzymes that play a pivotal role in cell signaling, growth, and differentiation. Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. The quinoline scaffold has proven to be particularly effective in generating potent kinase inhibitors.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Numerous quinoline-based compounds have been developed as highly effective VEGFR-2 inhibitors. nih.gov
One such compound, CHMFL-VEGFR2-002, is a highly selective inhibitor that potently targets VEGFR-2-transformed BaF3 cells with a half-maximal growth inhibition (GI50) of 150 nM, while showing minimal activity against VEGFR-1 or VEGFR-3. researchgate.net Another series of N-benzyl-2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)acetamide derivatives also displayed significant VEGFR-2 inhibition, with compound 11 showing an IC50 of 0.19 µM, comparable to the approved drug sorafenib (B1663141) (IC50 = 0.08 µM). researchgate.net The quinoline amide derivative, compound 56 , was found to be exceptionally potent, inhibiting VEGFR kinase with an IC50 of just 3.8 nM. nih.gov
c-KIT Kinase Inhibition: The c-KIT kinase is another important target in cancer therapy, particularly for gastrointestinal stromal tumors. The multi-targeted nature of many quinoline-based inhibitors often extends to c-KIT. For example, the compound CHMFL-KIT-64 has been identified as a potent inhibitor of a broad spectrum of c-KIT kinase mutants. researchgate.net Widely used anticancer drugs that incorporate quinoline-like structures, such as Sunitinib and Axitinib, also effectively inhibit the c-KIT receptor.
Protein CK2 Kinase Inhibition: While the quinoline scaffold is versatile, specific inhibitory activity of this compound analogues against Protein Kinase CK2 is not extensively documented in the reviewed literature. This remains an area for potential future investigation.
In Vitro Kinase Inhibition by Quinoline Analogues
| Compound | Target Kinase | Inhibitory Concentration | Source |
|---|---|---|---|
| CHMFL-VEGFR2-002 | VEGFR-2 | 150 nM (GI50) | researchgate.net |
| Compound 11 (quinoxaline deriv.) | VEGFR-2 | 0.19 µM (IC50) | researchgate.net |
| Sorafenib (Reference) | VEGFR-2 | 0.08 µM (IC50) | researchgate.net |
| Compound 56 (quinoline amide) | VEGFR-2 | 3.8 nM (IC50) | nih.gov |
| Tivozanib | VEGFR-2 | 6.5 nM (IC50) | nih.gov |
| CHMFL-KIT-64 | c-KIT | Potent inhibitor | researchgate.net |
Antiviral Activity Studies (In Vitro)
The therapeutic potential of quinoline derivatives is not limited to oncology. Research has uncovered promising antiviral activities, particularly against RNA viruses.
While specific data against HIV-1 for this exact class of acetamides is limited, studies have shown that other acetamide analogues can inhibit HIV-1 by targeting the host protein HSP90. nih.gov More directly, quinoline derivatives have been identified as potent inhibitors of other RNA viruses. A study focused on Enterovirus D68 (EV-D68) identified a series of novel quinoline analogues with significant antiviral effects. researchgate.net The standout compound, 19 , an oxadiazole-substituted quinoline, demonstrated potent and broad-spectrum activity against multiple EV-D68 strains, with a half-maximal effective concentration (EC50) of 0.05 µM. researchgate.net
In the context of the SARS-CoV-2 pandemic, the quinoline scaffold has been a major focus of drug discovery efforts. A screening of 101 quinoline and quinazoline (B50416) derivatives identified three compounds (I-13e, I-13h, and I-13i) with remarkable potency in inhibiting RNA synthesis driven by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). acs.orgresearchgate.netacs.org Another quinoline-core compound, BPR3P0128, demonstrated broad-spectrum activity against various SARS-CoV-2 variants with an EC50 of 0.66 µM. asm.org
The mechanism of antiviral action for many quinoline compounds involves the direct inhibition of critical viral enzymes.
RNA-dependent RNA polymerase (RdRp): The RdRp enzyme is essential for the replication of most RNA viruses and is a highly conserved, attractive drug target. researchgate.netnih.gov As mentioned, quinoline derivatives I-13e, I-13h, and I-13i were shown to inhibit SARS-CoV-2 RdRp activity in cell-based assays. acs.orgresearchgate.netacs.org Compound I-13e, in particular, showed the strongest inhibition of viral RNA synthesis. acs.org The compound BPR3P0128 is also believed to exert its primary antiviral effect by targeting the RdRp during the viral replication stage. asm.org
3-C-like protease (3CLpro): The 3-C-like protease (3CLpro), or main protease (Mpro), is another crucial enzyme for coronaviruses, responsible for cleaving viral polyproteins to produce functional proteins. nih.govacs.org While many quinoline derivatives have been tested for inhibitory effects against 3CLpro, their potency has often been modest. nih.gov However, research into thioquinazoline-N-arylacetamide hybrids, which share a related core structure, has identified compounds with potent antiviral activity against SARS-CoV-2, which may involve inhibition at the replication stage. researchgate.net
Other Enzyme Inhibition and Biological Target Exploration (In Vitro)
The versatility of the quinoline acetamide scaffold allows it to interact with a variety of other biological targets, highlighting its broad therapeutic potential. Many of the kinase inhibitors derived from this structure are multi-targeted. For instance, in addition to VEGFR and c-KIT, compounds like Cabozantinib and Axitinib inhibit a range of other tyrosine kinases, including PDGFRβ, RET, FLT3, TIE2, and AXL.
Beyond kinases, quinoline derivatives have been engineered to target enzymes involved in epigenetic regulation. A series of novel bis-quinoline compounds were developed as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com These compounds showed submicromolar antiproliferative activity against leukemia and solid tumor cell lines, demonstrating their ability to induce demethylation and subsequent gene expression. mdpi.com Furthermore, quinoline-based N-hydroxycinnamamides have been successfully designed as potent inhibitors of class I histone deacetylases (HDACs), with one compound, 4a , surpassing the activity of the approved drug Vorinostat in both enzymatic and cellular assays. nih.gov
This broad range of activity underscores the importance of the quinoline acetamide structure as a foundational element for the development of novel therapeutics targeting diverse biological pathways.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has been a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov Several isoforms of human carbonic anhydrase (hCA) exist, with hCA I and hCA II being the most ubiquitous.
While direct inhibitory data for this compound on carbonic anhydrases is not extensively documented in the reviewed literature, studies on structurally related quinoline and acetamide derivatives provide valuable insights. For instance, a series of quinazolinone analogues were evaluated for their inhibitory potential against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). Many of these compounds demonstrated significant inhibitory activity, with IC50 values in the micromolar range. nih.gov A preliminary structure-activity relationship (SAR) analysis from this study suggested that the substitution pattern on the quinazolinone ring plays a crucial role in determining the inhibitory potency. nih.gov
Furthermore, research on benzenesulfonamide (B165840) derivatives incorporating a 1,2,3-triazole and a pyrazolyl-thiazole moiety has identified potent inhibitors of hCA IX and XII, which are tumor-associated isoforms. Some of these compounds exhibited IC50 values in the nanomolar range against these cancer-related CAs, showing selectivity over the cytosolic isoforms hCA I and II. nih.gov Another study on 1,3,5-trisubstituted-pyrazolines bearing a benzenesulfonamide tail reported Ki values in the nanomolar range against hCA I and hCA II. nih.gov These findings underscore the potential of heterocyclic systems, including those with quinoline-like structures, to serve as effective carbonic anhydrase inhibitors. The presence of the acetamide linkage in the target compound could also influence its binding to the zinc ion in the active site of the enzyme.
Table 1: Carbonic Anhydrase Inhibition by Quinoline and Acetamide Analogues
| Compound Class | Target Isoform(s) | Reported Activity (IC50/Ki) | Reference |
| Quinazolinones | bCA-II, hCA-II | 8.9 ± 0.31 - 67.3 ± 0.42 µM (IC50) | nih.gov |
| Benzenesulfonamides | hCA IX, hCA XII | 25 - 52 nM (IC50 for CA IX) | nih.gov |
| 1,3,5-trisubstituted-pyrazolines | hCA I, hCA II | 316.7 ± 9.6 - 533.1 ± 187.8 nM (Ki for hCA I) | nih.gov |
Studies on Neuropharmacological Targets
The central nervous system (CNS) presents a complex network of neuropharmacological targets, and compounds that can modulate these targets are of immense interest for treating neurological and psychiatric disorders. The quinoline scaffold is a privileged structure in neuropharmacology, being present in drugs with diverse activities.
While specific neuropharmacological studies on this compound are limited in the available literature, research on related structures provides some direction. For example, a study on novel 2-chloro-N,N-diphenylacetamide derivatives investigated their analgesic activity, suggesting an interaction with the cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways. orientjchem.org Molecular docking studies in this research aimed to elucidate the binding modes of these acetamide derivatives within the active sites of COX-1 and COX-2. orientjchem.org
Furthermore, the broader class of acetamide derivatives has been explored for various CNS activities, including as anti-depressants and anticonvulsants. nih.gov The structural features of this compound, combining the quinoline ring system with a reactive chloroacetamide side chain, suggest that it could interact with a range of neuronal receptors and enzymes. However, detailed in vitro binding assays and functional studies on specific neuropharmacological targets are necessary to delineate its precise mechanism of action within the CNS.
DprE1 Inhibition in Anti-tubercular Research
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. This has spurred the search for novel anti-tubercular agents that act on new molecular targets. One such promising target is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. newtbdrugs.orgsci-hub.st
Several classes of compounds containing the quinoline scaffold have been investigated as DprE1 inhibitors. For instance, 2-carboxyquinoxalines, which share a similar bicyclic heteroaromatic core with quinolines, have been identified as noncovalent inhibitors of DprE1. nih.gov Co-crystal structures of these quinoxaline (B1680401) analogues in complex with DprE1 have provided detailed insights into the molecular interactions within the enzyme's active site, guiding further structure-based drug design. nih.gov
The development of DprE1 inhibitors is an active area of research, with several compounds advancing to clinical trials. researchgate.net These inhibitors can be broadly classified as covalent and non-covalent inhibitors. While the specific inhibitory activity of this compound against DprE1 has not been reported, its quinoline core suggests that it could potentially be explored as a scaffold for designing novel DprE1 inhibitors. The chloroacetamide moiety could potentially engage in covalent or non-covalent interactions with the enzyme's active site residues.
Table 2: Examples of Quinoline-based Scaffolds as DprE1 Inhibitors
| Compound Class | Inhibition Type | Key Findings | Reference |
| 2-Carboxyquinoxalines | Noncovalent, Noncompetitive | Bactericidal activity against M. tuberculosis | nih.gov |
| Indole and Benzomorpholine based | Reversible | Strong antimycobacterial activity in H37Rv and drug-resistant clinical isolates | medchemexpress.com |
Monoamine Oxidase (MAO-A) Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. mdpi.com They exist in two isoforms, MAO-A and MAO-B, and their inhibition can lead to an increase in the synaptic levels of these neurotransmitters. Consequently, MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.com
While there is no direct evidence of this compound acting as a MAO-A inhibitor, studies on other heterocyclic compounds provide a basis for potential activity. For example, a series of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives were synthesized and evaluated for their MAO inhibitory potential. researchgate.net Some of these compounds were found to be highly potent and selective inhibitors of MAO-A, with IC50 values in the nanomolar range. researchgate.net
Similarly, research on heterocyclic derived conjugated dienones identified compounds with selective inhibitory activity against MAO-A, with IC50 values in the low micromolar range. nih.gov Another study on small aromatic anilide derivatives also reported potent MAO-A inhibitors. nih.gov These findings suggest that the structural features present in this compound, particularly the aromatic quinoline ring and the acetamide linker, could potentially interact with the active site of MAO-A. The nature and position of substituents on the quinoline ring would likely play a significant role in determining the potency and selectivity of inhibition.
Table 3: MAO-A Inhibition by Structurally Related Heterocyclic Compounds
| Compound Class | Reported Activity (IC50) | Selectivity | Reference |
| 3-Methyl-3,4-dihydroquinazolin-2(1H)-ones | 0.058 ± 0.002 µM | >1724 times for MAO-A | researchgate.net |
| Heterocyclic conjugated dienones | 3.15 ± 0.10 µM | Selective for MAO-B | nih.gov |
| Aromatic anilide derivatives | 126 nM | MAO-A preferring | nih.gov |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, offering a static snapshot of the ligand-target complex.
For 2-Chloro-N-quinolin-6-yl-acetamide, molecular docking studies are employed to predict how it fits into the binding site of a specific protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. This affinity is often expressed as a negative value in kcal/mol, where a more negative number indicates a stronger, more favorable interaction.
While specific docking studies on this compound are not widely published, research on analogous quinoline (B57606) amide derivatives provides a clear framework for how it would be analyzed. For instance, studies on quinoline derivatives targeting enzymes like kinases or viral proteins demonstrate that the quinoline core often anchors the molecule within the binding pocket. nih.govorientjchem.org In a hypothetical docking simulation of this compound against a protein kinase, the quinoline nitrogen might act as a hydrogen bond acceptor with hinge region residues, a common binding motif for kinase inhibitors. mdpi.com The chloroacetamide tail would then orient itself into a more solvent-exposed region or a specific hydrophobic pocket, depending on the target's topology. The predicted binding energy would quantify the stability of this interaction. For example, docking scores for various quinoline derivatives against Aurora A kinase have ranged from -7.31 to -8.20 kJ/mol, indicating strong potential for inhibition. orientjchem.org
Table 1: Example Molecular Docking Results for Quinoline Derivatives Against Protein Kinases
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Type |
|---|---|---|---|
| Quinoline Amide | VEGFR-2 | -8.5 | Hydrogen Bond with Hinge Region |
| Quinoline Hydrazide | Aurora A Kinase | -8.20 | Hydrophobic & van der Waals |
| Quinoline-3-carboxamide | ATM Kinase | -9.1 | Hydrogen Bond & π-π Stacking |
| This compound (Hypothetical) | Generic Kinase | -7.9 | Hydrogen Bond & Halogen Bond |
This table contains hypothetical and representative data based on published studies of similar compounds to illustrate the typical outputs of molecular docking.
Beyond predicting affinity, docking reveals the specific amino acid residues that are critical for binding. These interactions are fundamental to understanding the molecular basis of a ligand's activity. For a compound like this compound, these interactions would likely include:
Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the acetamide (B32628) linker are potential hydrogen bond acceptors and donors. These can form strong, directional interactions with polar residues like serine, threonine, or the backbone of the protein. mdpi.com
Hydrophobic Interactions: The aromatic quinoline ring system can engage in favorable π-π stacking or T-stacking interactions with aromatic amino acid residues such as Tyrosine (TYR), Phenylalanine (PHE), or Tryptophan (TRP). rsc.org
Halogen Bonds: The chlorine atom on the acetamide group can participate in halogen bonding, a non-covalent interaction with an electron-rich atom like oxygen or nitrogen, which can contribute significantly to binding affinity and selectivity.
In studies of quinoline-sulfonamides targeting monoamine oxidase (MAO-B), key interactions were identified with residues such as TYR434 and LEU171. rsc.org Similarly, docking of quinoline derivatives into the HIV reverse transcriptase active site showed crucial interactions with key amino acid residues within the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
QSAR models are built using a "training set" of compounds for which the biological activity (e.g., IC50 value) is already known. A mathematical equation is then derived that correlates this activity with calculated properties of the molecules, known as molecular descriptors. Once a reliable model is established, it can be used to predict the activity of new, untested compounds, such as novel derivatives of this compound.
For quinoline-based compounds, numerous QSAR models have been successfully developed for a range of activities, including antimalarial, anticancer, and antitubercular effects. nih.govresearchgate.netnih.gov A 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents yielded robust models with high predictive power, indicated by a cross-validated correlation coefficient (q²) of 0.741 and a non-cross-validated correlation coefficient (r²) of 0.962. nih.gov Such models are invaluable for prioritizing which new analogs of a lead compound should be synthesized, saving significant time and resources.
The core of QSAR lies in molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These can include:
Electronic Descriptors: Such as partial charges, dipole moment, and electronegativity, which describe how a molecule will interact electrostatically. nih.gov
Steric Descriptors: Like molecular volume, surface area, and shape indices (e.g., CoMFA fields), which relate to the size and shape of the molecule and how it fits into a receptor. nih.gov
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures a molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.
In a QSAR study of quinolinone-based compounds against Mycobacterium tuberculosis, the van der Waals volume and electron density were found to be pivotal for antituberculosis activity. nih.gov For quinoline Schiff bases, 3D-QSAR analysis highlighted the importance of electronegative atoms on the quinoline ring for activity. dovepress.com These correlations provide a clear roadmap for structural modification; for example, if a model shows that increased steric bulk in a certain region decreases activity, future designs would avoid large substituents at that position.
Table 2: Example of a QSAR Model for Quinoline Derivatives
| Model Type | Target Activity | Key Descriptors | Statistical Validation (q²) | Statistical Validation (r²) |
|---|---|---|---|---|
| 3D-QSAR (CoMSIA) | Antimalarial | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | 0.741 | 0.962 |
| 2D-QSAR | Anti-TB | Van der Waals Volume, Electron Density, Electronegativity | 0.81 | 0.83 |
| 3D-QSAR (CoMFA) | Anti-gastric Cancer | Steric and Electrostatic Fields | Not specified | Not specified |
This table presents representative data from published QSAR studies on quinoline analogs to illustrate the method's parameters and outputs. nih.govresearchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Stability
While molecular docking provides a valuable static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the binding pose predicted by docking, reveal conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energy.
For the this compound-protein complex, an MD simulation would be initiated using the best-docked pose as the starting point. The system is solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation then calculates the forces on each atom and how they move over a set period, typically nanoseconds to microseconds.
Key insights from MD simulations include:
Stability of the Binding Pose: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the binding mode is stable. A low and stable RMSD for the ligand suggests it remains securely in the binding pocket. mdpi.com
Conformational Flexibility: MD reveals how the ligand and protein flex and adapt to each other. It might show that the chloroacetamide tail of the molecule is highly flexible or that it settles into a specific, stable conformation.
Role of Water Molecules: MD simulations can identify key water molecules that mediate interactions between the ligand and the protein, which is something often missed in standard docking protocols.
Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate binding free energy, offering a better correlation with experimental affinity data. nih.gov
Studies on quinoline-3-carboxamides (B1200007) used 100-nanosecond MD simulations to confirm the stability of the protein-ligand complex and ensure the secondary structure of the protein remained stable throughout the simulation. mdpi.com Such analyses provide critical validation for the binding hypotheses generated by molecular docking.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Chloro-N-quinolin-6-yl-acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions. For example, a base-mediated condensation between 2-chloroacetamide and a quinolin-6-amine derivative can yield the target compound. Evidence from similar acetamide syntheses highlights the use of potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions to facilitate nucleophilic substitution . The reaction progress is monitored via TLC, followed by solvent evaporation and recrystallization for purification.
- Optimization : Adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity can improve yield. For quinoline derivatives, Vilsmeier-Haack reactions involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are effective for introducing chloro groups .
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
- Single-crystal XRD : Resolve molecular geometry and confirm regiochemistry. Software like SHELX and WinGX are used for refinement and analysis of hydrogen-bonding interactions (e.g., N–H···O), critical for understanding packing motifs .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., quinoline proton shifts at δ 8.5–9.0 ppm). FTIR identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis?
- Intermediate Role : It serves as a precursor for bioactive molecules. For instance, chloroacetamide derivatives are used to synthesize quinoline-based antimalarials or kinase inhibitors via Suzuki-Miyaura couplings or Ullmann reactions .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?
- Analysis : Intramolecular C–H···O and intermolecular N–H···O bonds stabilize the crystal lattice. WinGX and ORTEP for Windows enable visualization of anisotropic displacement ellipsoids and metric analysis of bond angles . For example, in analogous structures, dihedral angles between the quinoline ring and acetamide group range from 5–15°, indicating planar conformations conducive to π-π interactions .
Q. What computational strategies are employed to predict the bioactivity of derivatives of this compound?
- Methods : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., SARS-CoV-2 main protease). Pharmacophore modeling identifies critical functional groups (chloro, acetamide) for interaction with hydrophobic pockets or catalytic sites .
Q. How can regioselectivity challenges during functionalization of the quinoline ring be addressed?
- Solutions : Directed ortho-metalation (DoM) with lithium bases or transition-metal catalysis (e.g., Pd-catalyzed C–H activation) ensures selective substitution at the 6-position. Evidence from chloro-quinoline syntheses suggests that electron-withdrawing groups (e.g., Cl) direct electrophilic attacks to para positions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design : Accelerated stability studies (40°C/75% RH) with HPLC monitoring. Acidic conditions may hydrolyze the acetamide group, while basic conditions risk dechlorination. ThermoGravimetric Analysis (TGA) determines decomposition thresholds (>200°C typical for similar acetamides) .
Q. How do structural modifications (e.g., substituent variation on quinoline) affect its pharmacokinetic properties in drug discovery?
- SAR Studies : Introducing electron-donating groups (e.g., methoxy) enhances metabolic stability but may reduce solubility. LogP calculations (via ChemDraw) and in vitro assays (e.g., hepatic microsomal stability) correlate substituent effects with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
